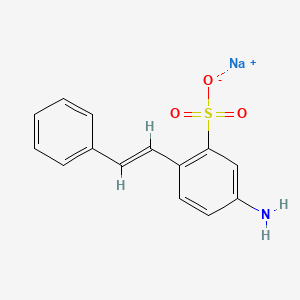
Sodium 4-aminostilbene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-aminostilbene-2-sulfonate is a heterocyclic organic compound with the molecular formula C14H13NO3SNa and a molecular weight of 297.31 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of stilbene derivatives, including Sodium 4-aminostilbene-2-sulfonate, typically involves the oxidative coupling of 2-hydroxystyrene with arylboronic acids using catalysts such as CpRhCl2 and Cu(OAc)2 . This method provides a high yield of the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative coupling reactions, utilizing robust catalytic systems to ensure high efficiency and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-aminostilbene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted stilbenes, which have diverse applications in various fields.
Applications De Recherche Scientifique
Sodium 4-aminostilbene-2-sulfonate has a wide range of applications in scientific research:
Biology: It serves as a fluorescent probe for studying anion transport sites in epithelial membranes.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Sodium 4-aminostilbene-2-sulfonate involves its interaction with molecular targets through its sulfonate and amino groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular functions . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Resveratrol: A naturally occurring stilbene with antioxidant properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and anticancer activity.
Combretastatin A-4: A stilbene derivative with potent antimitotic and antineoplastic properties.
Uniqueness: Sodium 4-aminostilbene-2-sulfonate is unique due to its sulfonate group, which imparts water solubility and enhances its reactivity in various chemical and biological processes. This makes it a versatile compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
41427-13-8 |
|---|---|
Formule moléculaire |
C14H12NNaO3S |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
sodium;5-amino-2-[(E)-2-phenylethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H13NO3S.Na/c15-13-9-8-12(14(10-13)19(16,17)18)7-6-11-4-2-1-3-5-11;/h1-10H,15H2,(H,16,17,18);/q;+1/p-1/b7-6+; |
Clé InChI |
OMWMTCXUKOXCDJ-UHDJGPCESA-M |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


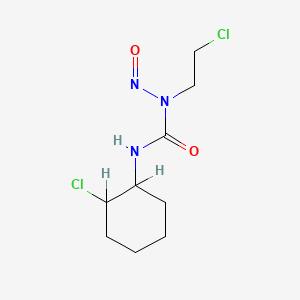
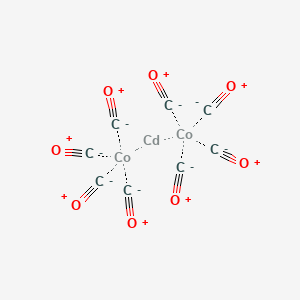
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
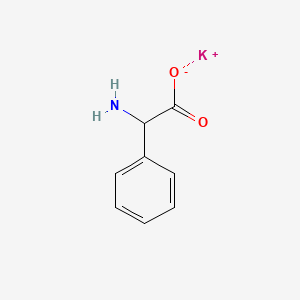

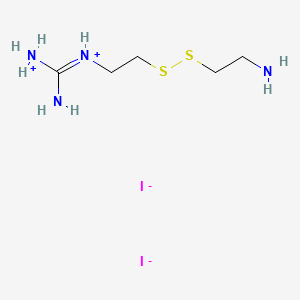
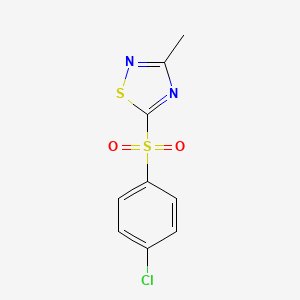
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
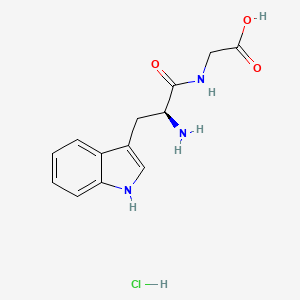
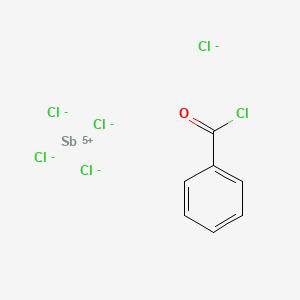
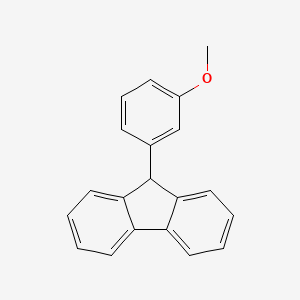
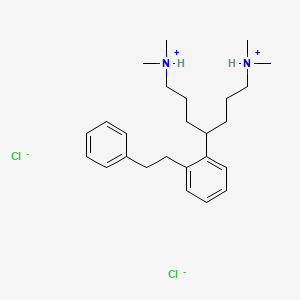
![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
